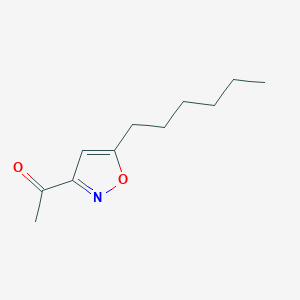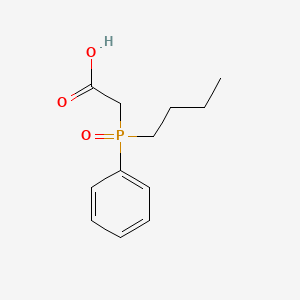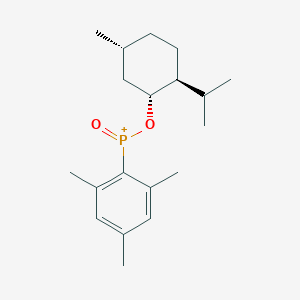
Ethanone, 1-(5-hexyl-3-isoxazolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Hexylisoxazol-3-yl)ethanone is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential
Méthodes De Préparation
The synthesis of 1-(5-hexylisoxazol-3-yl)ethanone can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a β-diketone with hydroxylamine can lead to the formation of the isoxazole ring . Industrial production methods often focus on optimizing yield and purity while minimizing the use of hazardous reagents and conditions .
Analyse Des Réactions Chimiques
1-(5-Hexylisoxazol-3-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-(5-Hexylisoxazol-3-yl)ethanone has been studied for its potential applications in several scientific fields. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, isoxazole derivatives have shown promise as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.
Mécanisme D'action
The mechanism of action of 1-(5-hexylisoxazol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to inhibit enzymes such as cyclooxygenase (COX), which plays a role in inflammation and pain . Additionally, these compounds can modulate neurotransmitter systems, contributing to their anticonvulsant and antidepressant effects .
Comparaison Avec Des Composés Similaires
1-(5-Hexylisoxazol-3-yl)ethanone can be compared to other isoxazole derivatives, such as 5-aminoisoxazoles and 2,1-benzisoxazoles . While these compounds share a common isoxazole ring, their unique substituents and structural variations impart different biological activities and properties. For example, 5-aminoisoxazoles have shown selective cytotoxicity against cancer cells expressing the mutant gene BRAF V600E . The uniqueness of 1-(5-hexylisoxazol-3-yl)ethanone lies in its specific hexyl substitution, which may influence its interaction with biological targets and its overall pharmacological profile.
Propriétés
Numéro CAS |
491841-08-8 |
|---|---|
Formule moléculaire |
C11H17NO2 |
Poids moléculaire |
195.26 g/mol |
Nom IUPAC |
1-(5-hexyl-1,2-oxazol-3-yl)ethanone |
InChI |
InChI=1S/C11H17NO2/c1-3-4-5-6-7-10-8-11(9(2)13)12-14-10/h8H,3-7H2,1-2H3 |
Clé InChI |
VAVAYXLLKJSBHG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CC(=NO1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-tert-Butylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12903106.png)

![1-Chloro-4-(2-thioxobenzo[d]oxazol-3(2H)-yl)but-3-en-2-one](/img/structure/B12903122.png)
![3-(3-(2,3-Dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12903125.png)


![N-[amino(pyrazol-1-yl)methylidene]-2,2-dimethylhexanamide](/img/structure/B12903143.png)
![1,3-Benzenediol, 4-[1-(4-bromophenyl)-6-hydroxy-1H-indazol-3-yl]-](/img/structure/B12903158.png)





![Benzenamine, 4-chloro-N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methylene]-](/img/structure/B12903185.png)
